An In-depth Technical Guide to 2-Cyclobutyl-5-methoxypyridine: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 2-Cyclobutyl-5-methoxypyridine: A Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Cyclobutyl-5-methoxypyridine, a heterocyclic compound of increasing interest to the medicinal chemistry and drug discovery sectors. While specific data for the saturated cyclobutyl variant is limited, this document synthesizes available information on closely related analogs and established chemical principles to offer a robust profile. We will delve into its chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway grounded in modern cross-coupling chemistry, and its potential applications as a valuable scaffold in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar molecular frameworks in their research and development pipelines.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and protein-binding interactions. The aromatic system can be readily functionalized, allowing for precise modulation of a compound's steric and electronic properties to optimize its pharmacological profile.
The subject of this guide, 2-Cyclobutyl-5-methoxypyridine, combines this essential heterocycle with two key substituents. The methoxy group at the 5-position can significantly influence the electronic character of the pyridine ring and serve as a hydrogen bond acceptor.[1][2] The cyclobutyl group at the 2-position is a non-planar, saturated carbocycle that can improve metabolic stability and provide a three-dimensional vector for exploring protein binding pockets, a desirable feature in modern drug design.[3] This combination makes it a promising building block for creating new chemical entities with tailored drug-like properties.
Chemical Identity and Structure
A critical point of clarification is the distinction between the saturated "cyclobutyl" moiety and its unsaturated "cyclobutenyl" counterpart. Public databases more frequently list data for 2-(Cyclobuten-1-yl)-5-methoxypyridine.[4] This guide will focus on the saturated 2-Cyclobutyl-5-methoxypyridine as requested but will draw upon data from related analogs where necessary.
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IUPAC Name: 2-Cyclobutyl-5-methoxypyridine
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Molecular Formula: C₁₀H₁₃NO
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Molecular Weight: 163.22 g/mol
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Canonical SMILES: COC1=CN=C(C=C1)C2CCC2
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CAS Number: Not definitively assigned in major databases. The related unsaturated compound, 2-(cyclobuten-1-yl)-5-methoxypyridine, is registered under CAS 1196074-35-7.[4]
Caption: Chemical structure of 2-Cyclobutyl-5-methoxypyridine.
Physicochemical and Spectroscopic Properties
Experimental data for 2-Cyclobutyl-5-methoxypyridine is not widely published. The following table summarizes predicted properties based on computational models and experimental data from structurally similar compounds.
| Property | Value / Expected Characteristics | Source / Rationale |
| Molecular Weight | 163.22 g/mol | Calculated |
| XLogP3 | ~2.0 - 2.5 | Computed; indicates moderate lipophilicity. |
| Boiling Point | ~220-240 °C | Estimated based on analogs like 2-Bromo-5-methoxypyridine (240.8 °C).[5] |
| Density | ~1.0 - 1.1 g/cm³ | Estimated based on analogs like 2-Methoxypyridine (1.04 g/cm³). |
| Appearance | Colorless to pale yellow liquid | Typical for substituted pyridines. |
| ¹H NMR | Pyridine Protons: 3 signals in the aromatic region (δ 6.5-8.5 ppm). Methoxy Protons: 1 singlet (3H) around δ 3.8-4.0 ppm. Cyclobutyl Protons: Multiple signals (7H) in the aliphatic region (δ 1.5-3.5 ppm). | Predicted based on standard chemical shifts.[6][7] |
| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 110-165 ppm). Methoxy Carbon: 1 signal around δ 55 ppm. Cyclobutyl Carbons: 3 signals in the aliphatic region (δ 20-50 ppm). | Predicted based on standard chemical shifts.[6][7] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 163. Key Fragments: Loss of cyclobutyl (m/z = 108), methoxy (m/z = 132), or pyridine ring fragments. | Predicted fragmentation pattern.[8][9] |
Synthesis and Mechanistic Rationale
A robust and versatile method for synthesizing 2-substituted pyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound. We propose the synthesis of 2-Cyclobutyl-5-methoxypyridine from commercially available 2-Bromo-5-methoxypyridine and cyclobutylboronic acid.
Caption: Proposed synthetic workflow for 2-Cyclobutyl-5-methoxypyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Bromo-5-methoxypyridine (1.0 eq), cyclobutylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
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Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
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Rationale: The palladium catalyst is the core of the reaction, cycling through oxidative addition, transmetalation, and reductive elimination to form the C-C bond. The phosphine ligands stabilize the palladium center.
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Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
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Rationale: A biphasic solvent system is often used. The organic solvent (toluene) dissolves the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base (K₂CO₃).
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Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers.
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Rationale: The work-up separates the organic product from the inorganic base and catalyst residues.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications in Drug Discovery
2-Cyclobutyl-5-methoxypyridine is not an end-product drug but rather a valuable building block or fragment for constructing more complex and biologically active molecules.[10][11] Its utility stems from the favorable properties conferred by its constituent parts.
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Scaffold for Lead Optimization: It can serve as a starting point in a lead optimization campaign.[12] The pyridine nitrogen can be used as a key interaction point with a protein target, while the cyclobutyl and methoxy groups can be modified to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Fragment-Based Lead Discovery (FBLD): With a molecular weight under 200 g/mol and moderate lipophilicity, this molecule is an ideal candidate for a fragment library.[13] FBLD involves screening low-molecular-weight compounds to find weak binders, which are then grown or linked to generate potent leads.
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Bioisosteric Replacement: The cyclobutyl group can be used as a bioisostere for other groups, such as a phenyl ring or a tert-butyl group. This substitution can improve metabolic stability by removing sites susceptible to oxidative metabolism or enhance binding by providing a better fit into a hydrophobic pocket.
Caption: Role of the scaffold in a typical drug discovery pipeline.
Safety and Handling
No specific safety data sheet (SDS) exists for 2-Cyclobutyl-5-methoxypyridine. Therefore, precautions must be based on data from structurally related, hazardous compounds such as 2-bromo- and 2-chloro-substituted pyridines.[14][15][16]
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Potential Hazards:
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Handling Recommendations:
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Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17]
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Avoid breathing vapors or mists.
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Keep away from heat, sparks, and open flames.[15]
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
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Conclusion
2-Cyclobutyl-5-methoxypyridine represents a promising, albeit under-characterized, molecular scaffold for drug discovery. Its structure combines the privileged pyridine heterocycle with substituents known to confer favorable pharmacological properties. While a lack of extensive experimental data necessitates reliance on prediction and analogy, the proposed synthetic routes are robust and grounded in well-established chemical principles. For researchers in medicinal chemistry, this compound serves as an attractive starting point for developing novel chemical entities aimed at a wide range of biological targets. Further investigation into its synthesis, properties, and application in library development is strongly warranted.
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